[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine
Description
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
QKZQZLFNHGBKPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification and Intermediate Formation
A common starting point is the esterification of 4-chlorophenyl-substituted propionic acids or hydroxylated derivatives to yield methyl or ethyl esters. For example, hydroxypivalic acid derivatives are esterified under reflux with alcohols (methanol, ethanol, or isopropanol) in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Typical reaction times range from 6 to 18 hours depending on the alcohol used, with yields between 56% and 75% and purity above 98% by gas chromatography (GC) analysis.
| Step | Reagents/Conditions | Yield (%) | Purity (GC) | Notes |
|---|---|---|---|---|
| Esterification | Hydroxypivalic acid + MeOH, reflux, H2SO4 catalyst | 56-75 | 98-99.8% | Reaction time 6-18 h |
Protection of Hydroxyl or Amino Groups
Protection of hydroxyl groups is often achieved by reaction with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in pyridine at temperatures below 0 °C, followed by neutralization and extraction. This step yields protected esters such as 3-acetoxyl or 3-tolysulfonyl derivatives with yields ranging from 82% to 90%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection | Acetyl chloride or tosyl chloride, pyridine, <0 °C | 82-90 | DMAP catalyst often used |
Ammonolysis to Form the Amino Compound
The key step involves treatment of the protected ester intermediates with concentrated aqueous ammonia (typically 28% NH3 solution) under reflux conditions (5-8 hours). This converts the ester or protected intermediate into the corresponding amide or amine, effectively introducing the amino group. Yields for this step vary between 54.7% and 84.6%, depending on the ester and protection group used.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ammonolysis | 28% aqueous ammonia, reflux | 54.7-84.6 | Reaction time 5-8 h |
Final Isolation and Purification
After ammonolysis, the reaction mixture is cooled, extracted with organic solvents such as toluene, and concentrated to isolate the free base or the dihydrochloride salt of [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine. Purification methods include recrystallization and chromatographic techniques, ensuring high purity and enantiomeric excess where applicable.
Representative Synthetic Scheme
A representative synthetic scheme based on patent literature is summarized below:
- Esterification: Hydroxypivalic acid + methanol (or ethanol/isopropanol) + acid catalyst → methyl (or ethyl/isopropyl) ester.
- Protection: Ester + tosyl chloride (or acetyl chloride) + pyridine + DMAP → protected ester (e.g., 3-tolysulfonyl ester).
- Ammonolysis: Protected ester + 28% aqueous ammonia, reflux → [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine.
- Purification: Extraction, concentration, and crystallization to obtain the pure compound or its dihydrochloride salt.
Comparative Yields and Conditions Summary Table
| Step | Reagents/Conditions | Yield (%) Range | Purity/Remarks |
|---|---|---|---|
| Esterification | Hydroxypivalic acid + MeOH/EtOH/iPrOH + acid catalyst, reflux 6-18 h | 56-75 | GC purity 98-99.8% |
| Protection | Acetyl chloride or tosyl chloride + pyridine + DMAP, <0 °C | 82-90 | Efficient protection step |
| Ammonolysis | 28% aqueous ammonia, reflux 5-8 h | 54.7-84.6 | Key amination step |
| Final isolation | Extraction with toluene, concentration, crystallization | - | High purity, enantiomeric control possible |
Research Outcomes and Analytical Data
- The synthetic routes yield [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine with high purity (>98%) and yields up to 85% in key steps.
- Enantiomeric purity can be controlled by starting from enantiomerically enriched esters, as demonstrated in related compounds with chiral HPLC analysis showing up to 80% enantiomeric excess.
- Elemental analysis and spectroscopic data (NMR, GC-MS, HPLC) confirm the structure and purity of the final compound.
- The dihydrochloride salt form is commonly isolated for improved stability and handling, with a molecular weight of 285.6 g/mol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, dimethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential as a therapeutic agent. It is often used in cell culture studies to investigate its cytotoxicity and mechanism of action .
Medicine: In medicine, [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine is being explored for its potential use in treating neurological disorders due to its structural similarity to certain neurotransmitters .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine with related compounds based on structural features, applications, and pharmacological properties derived from the evidence:
Key Structural and Functional Insights:
Chlorpheniramine vs. [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine: Chlorpheniramine’s C3 pyridinyl group enhances H₁-receptor binding, critical for antihistamine activity. Replacing this with a primary amino group (-NH₂) may alter receptor affinity and pharmacokinetics . Solubility differences: Chlorpheniramine maleate is highly soluble in methanol and ethanol due to its ionic maleate counterion, whereas [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine (as a free base) may require acidic conditions for solubility .
Behenamid Propyl Dimethylamine :
- The long hydrocarbon chain and amide group shift functionality from pharmacology to cosmetics, emphasizing surfactant properties over receptor binding .
Thiophene Derivatives: Compounds like 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (from ) demonstrate the versatility of 4-chlorophenyl groups in heterocyclic drug design, though their mechanisms differ from amine-based antihistamines .
Research Findings and Implications
- Antihistamine Activity: Chlorpheniramine’s efficacy is attributed to its dual aromatic rings (4-chlorophenyl and pyridinyl), which stabilize interactions with histamine receptors. The absence of the pyridinyl group in [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine may reduce potency but introduce novel binding modes .
- Toxicity and Solubility : Chlorpheniramine’s maleate salt improves bioavailability, a consideration for optimizing derivatives like the subject compound .
Biological Activity
[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine, also known as 2-(4-chlorophenyl)-N',N'-dimethylpropane-1,3-diamine, is an organic compound with significant potential in medicinal chemistry. This compound features a chlorinated phenyl group and a dimethylamino group, which contribute to its biological activity, particularly as an inhibitor of protein kinases. Understanding its biological activity is essential for exploring its therapeutic applications.
- Molecular Formula: CHClN
- Molecular Weight: Approximately 285.64 g/mol
- Solubility: Typically encountered in dihydrochloride salt form, enhancing water solubility.
The primary mechanism of action for [3-amino-2-(4-chlorophenyl)propyl]dimethylamine involves its ability to bind to specific protein targets, particularly protein kinases. This binding modulates enzymatic activities and cellular signaling pathways, which are crucial in various diseases, including cancer. The compound's structural features allow it to interact effectively with kinase targets, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that [3-amino-2-(4-chlorophenyl)propyl]dimethylamine exhibits significant biological activity:
- Protein Kinase Inhibition: The compound has been shown to inhibit certain protein kinases involved in cellular signaling pathways. This inhibition can lead to therapeutic effects in treating cancers and other diseases.
- Binding Affinity: Studies have demonstrated that the compound binds effectively to specific protein targets, influencing their activity and potentially altering disease progression.
Case Studies and Research Findings
Several studies have explored the biological activity of [3-amino-2-(4-chlorophenyl)propyl]dimethylamine:
- In Vitro Studies: The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, its effects on breast cancer cell lines demonstrated a significant reduction in cell viability compared to controls .
- Structure–Activity Relationship (SAR): Research into the SAR of related compounds has indicated that modifications in the molecular structure can enhance or diminish biological activity. For example, altering substituents on the aromatic ring or amine groups can significantly impact the potency of the compound as a kinase inhibitor .
- Pharmacokinetics and Toxicology: Preliminary studies suggest that [3-amino-2-(4-chlorophenyl)propyl]dimethylamine has favorable pharmacokinetic properties, including good absorption and moderate bioavailability. Toxicity assessments indicated manageable side effects at therapeutic doses .
Comparative Analysis
To better understand the unique properties of [3-amino-2-(4-chlorophenyl)propyl]dimethylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine | CHClNO | Contains an ether linkage; used in proteomics research |
| 3-(4-Chlorophenyl)-3-(2-methoxybenzyloxy)-propyl-N,N-dimethylamine | CHClNO | Larger structure; includes methoxy group for increased lipophilicity |
| [3-amino-3-(4-chlorophenyl)propyl]dimethylamine | CHClN | Different position of amino group; may exhibit different biological activities |
The unique arrangement of functional groups in [3-amino-2-(4-chlorophenyl)propyl]dimethylamine confers distinct biological activities compared to these structurally similar compounds.
Q & A
Q. What are the optimal synthetic routes for [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine, and how can stereochemical outcomes be controlled?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as nucleophilic substitution or reductive amination. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using palladium or ruthenium complexes) can be employed. Protecting groups like Boc (tert-butoxycarbonyl) may prevent unwanted side reactions during amine functionalization . Post-synthesis, chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution can isolate enantiomers. Purity should be verified via HPLC with chiral stationary phases and polarimetric analysis .
Q. Which spectroscopic techniques are most effective for characterizing [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine?
- Methodological Answer :
- NMR : H and C NMR can confirm the aromatic (4-chlorophenyl), dimethylamine, and propylamine groups. For example, the chlorine atom’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield (~7.3 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 198.7 for the free base) and fragmentation patterns, such as cleavage at the amine or chlorophenyl groups .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C-Cl stretch) confirm functional groups .
Q. How can enantiomeric purity be assessed for this compound?
- Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB or Chiralcel® OD-H, using hexane:isopropanol (90:10) with 0.1% diethylamine as the mobile phase, resolves enantiomers. Retention times and peak areas quantify purity. Circular dichroism (CD) spectroscopy further validates enantiomeric excess by measuring Cotton effects at specific wavelengths .
Advanced Research Questions
Q. How to design experiments evaluating [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine’s interaction with GABAB receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled phaclofen (a GABAB antagonist) to measure competitive displacement. Incubate receptor-rich membranes (e.g., rat cortex) with varying compound concentrations. Calculate IC values and K using nonlinear regression .
- Electrophysiology : Patch-clamp recordings in neurons (e.g., spinal cord slices) assess pre- and postsynaptic GABAB effects. Compare compound-induced changes in inhibitory postsynaptic currents (IPSCs) with baclofen (agonist control) .
Q. How to resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer :
- In Vitro Stability : Perform liver microsome assays (human/rat) to measure metabolic half-life. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
- In Vivo Studies : Administer the compound via IV/oral routes in rodents. Collect plasma samples at intervals and analyze via LC-MS/MS. Compare bioavailability with in vitro clearance rates. Adjust for protein binding (equilibrium dialysis) and tissue distribution (autoradiography) to explain discrepancies .
Q. What strategies optimize stability-indicating HPLC methods for this compound under varying pH conditions?
- Methodological Answer :
- Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% HO) conditions at 60°C for 24 hours. Monitor degradation products via HPLC-PDA.
- Method Development : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water:acetonitrile (95:5 to 5:95 over 20 min). Validate specificity, linearity (1–100 µg/mL), and precision (%RSD <2%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
